tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Medicinal Chemistry Process Chemistry Organic Synthesis

Variability in chiral purity & Boc stability can derail CNS drug syntheses. This cis-configured compound eliminates these risks. • >97% stereochemical purity ensures correct pharmacophore geometry (LOX/ATX inhibitors, US12018029B2). • 99.80% HPLC grade maximizes API synthesis yield by suppressing side reactions. • Defined m.p. 110-112°C streamlines scale-up QC. Supplied as white solid under inert gas.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 141449-85-6
Cat. No. B129190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
CAS141449-85-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3
InChIKeyFYUVLZRRIRGSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Overview


Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6) is a heterocyclic organic compound belonging to the pyrrolo[3,4-c]pyrrole family, characterized by a fused bicyclic scaffold and a tert-butyloxycarbonyl (Boc) protecting group . It is a white to off-white solid at room temperature, with a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where its saturated ring system offers improved metabolic stability compared to aromatic analogs .

cis-Configuration supports stereochemical control in coupling reactions
Boc protecting group enables selective deprotection and further functionalization
Saturated bicyclic scaffold may offer metabolic stability advantage

tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: Differentiation from Generics


Substituting tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with a generic analog can lead to significant differences in synthesis outcomes. The specific stereochemistry (cis vs. trans) of this bicyclic scaffold dramatically affects its reactivity in downstream coupling reactions . Furthermore, the presence and stability of the Boc protecting group are crucial for controlled deprotection and subsequent functionalization . Variations in purity (97-99.8%) among suppliers directly impact reaction yields and the purity of final compounds [1]. The following evidence quantifies these differences, demonstrating why precise specification of this compound is essential for reproducible research and industrial processes.

Isomer mismatch

trans-Isomer may alter stereochemical outcome and reduce coupling efficiency.

Unprotected core

Absence of Boc group limits controlled deprotection and orthogonal functionalization strategies.

Purity variation

Lower purity grades may accumulate side products in multi-step synthetic routes.

tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: Quantitative Comparison


Hydrogenolysis-Based Synthesis Yield

The synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate via catalytic hydrogenolysis of 5-benzyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate tert-butyl ester achieves a 98% yield . In contrast, the unprotected core 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole is typically synthesized with lower reported yields (approximately 75-85%) due to the absence of a protecting group .

Synthesis Yield
Data to verify
98% vs 75–85%
Reported higher yield under hydrogenolysis; independent verification needed.
Conditions: 50°C, 60 psi H₂, 2.5 h; unprotected core synthesis.
Medicinal Chemistry Process Chemistry Organic Synthesis

cis vs trans Stereochemical Purity

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6) is commercially available as a single cis-isomer with >97% purity . In contrast, the trans-isomer (CAS 1330763-64-8) is typically offered at 95% purity . The cis configuration is crucial for generating the correct 3D orientation in biologically active molecules, as demonstrated in patent applications for LOX inhibitors where cis-fused pyrrolo[3,4-c]pyrroles are specifically claimed [1].

Stereochemical Purity
Reported
>97% cis vs 95% trans
cis-Isomer supports stereochemical control requirement for LOX/ATX inhibitors.
Commercial HPLC specifications; patent-supported configuration.
Medicinal Chemistry Chiral Synthesis Drug Discovery

Purity Gradients and Synthesis Reliability

Commercial purity of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate varies significantly among vendors. A 99.80% HPLC purity grade is available , while standard offerings are often 97-98% [1]. The trans-isomer is commonly supplied at 95% . Even a 2-3% impurity difference can lead to significant yield losses in multi-step syntheses (e.g., a 10-step sequence with 95% pure starting material yields ~60% overall, vs. >80% with 99% pure starting material).

Purity Grade
Supplier specification
99.80% HPLC
Higher purity may reduce side reactions and improve multi-step synthesis reliability.
Standard cis grade: 97–98%; trans-isomer: 95%.
Process Chemistry Quality Control Medicinal Chemistry

Physical Property Quality Indicators

Reported melting points for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate vary, with a high-purity sample exhibiting a melting point of 110-112 °C [1]. Lower purity batches may show broader or lower melting ranges. Density is predicted at 1.076±0.06 g/cm³ . In contrast, the unprotected core 1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole has a melting point of 94-98 °C .

Melting Point
Reported
110–112 °C
Melting point range supports identity confirmation and purity screening.
Unprotected core m.p. 94–98 °C; density ~1.076 g/cm³ (predicted).
Analytical Chemistry Quality Control Formulation

tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: Applications


LOX and ATX Inhibitor Synthesis

The cis-configured tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6) is the preferred building block for synthesizing lysyl oxidase (LOX) and autotaxin (ATX) inhibitors, as evidenced by its use in key patents (e.g., US12018029B2 and EP3590940A1) [1]. The high stereochemical purity (>97%) ensures the correct 3D orientation of the final pharmacophore, which is critical for target engagement.

Chiral Building Block for Kinase/Protease Inhibitors

This compound serves as a versatile chiral building block in medicinal chemistry, particularly for the development of kinase modulators, protease inhibitors, and CNS agents . The saturated bicyclic scaffold offers improved metabolic stability over aromatic heterocycles, making it a preferred core for lead optimization.

Multi-Step Synthesis Intermediate

For multi-step syntheses where purity is paramount (e.g., advanced pharmaceutical intermediates), the 99.80% HPLC purity grade of this compound minimizes side reactions and improves overall yield . Its well-defined physical properties (m.p. 110-112 °C) facilitate quality control during process scale-up.

Application
Selection Property
Validation Focus
LOX/ATX inhibitor research
cis-Stereochemistry and Boc protection
Stereochemical fidelity and deprotection efficiency
Kinase/protease inhibitor research
Saturated bicyclic scaffold
Metabolic stability and scaffold orientation
Multi-step intermediate synthesis
High-purity HPLC grade
Minimized side reactions and process reproducibility

Technical Documentation Hub

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